4''-Hydroxycannabidiol glucoside
Description
Structure
3D Structure
Properties
CAS No. |
126420-96-0 |
|---|---|
Molecular Formula |
C27H40O8 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[5-[3,5-dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]pentan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H40O8/c1-14(2)18-9-8-15(3)10-19(18)23-20(29)11-17(12-21(23)30)7-5-6-16(4)34-27-26(33)25(32)24(31)22(13-28)35-27/h10-12,16,18-19,22,24-33H,1,5-9,13H2,2-4H3/t16?,18?,19?,22-,24-,25+,26-,27-/m1/s1 |
InChI Key |
OWBLNEPLKCQEFJ-WAIIOJGYSA-N |
SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
4''-hydroxy-CBD glucoside 4''-hydroxycannabidiol glucoside |
Origin of Product |
United States |
Molecular Biotransformations and Enzymatic Systems Leading to 4 Hydroxycannabidiol Glucoside
Biosynthetic Context of Cannabidiol (B1668261) (CBD)
The journey to 4''-Hydroxycannabidiol (B1158983) begins with the natural synthesis of its parent compound, Cannabidiol (CBD). This process occurs within the glandular trichomes of the Cannabis sativa plant through a series of precise, enzyme-catalyzed reactions.
Precursors and Initial Enzymatic Steps in Cannabinoid Biosynthesis
The biosynthesis of cannabinoids originates from two primary precursor molecules: olivetolic acid (OLA) and geranyl pyrophosphate (GPP). researchgate.netscispace.com The formation of OLA, an aromatic polyketide, is catalyzed by the enzymes olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC), which facilitate the condensation of hexanoyl-CoA with three molecules of malonyl-CoA. nih.gov Concurrently, GPP is synthesized in the plastids via the MEP/DOXP pathway. researchgate.net
The pivotal step in cannabinoid synthesis is the combination of OLA and GPP, a reaction catalyzed by an aromatic prenyltransferase known as cannabigerolic acid (CBGA) synthase. acs.orgcannactiva.com This enzymatic action leads to the formation of CBGA, which is considered the central precursor to a host of major cannabinoids, including the acidic forms of THC, CBC, and CBD. researchgate.netacs.orgcannactiva.com
| Enzyme | Precursor(s) | Product | Role in Cannabinoid Biosynthesis |
| Olivetol synthase (OLS) & Olivetolic acid cyclase (OAC) | Hexanoyl-CoA, Malonyl-CoA | Olivetolic acid (OLA) | Synthesizes the aromatic polyketide core. nih.gov |
| Geranyl diphosphate (B83284) synthase (GPPS) | IPP, DMAPP | Geranyl pyrophosphate (GPP) | Synthesizes the terpenoid precursor. researchgate.net |
| CBGA synthase (Aromatic Prenyltransferase) | Olivetolic acid (OLA), Geranyl pyrophosphate (GPP) | Cannabigerolic acid (CBGA) | Catalyzes the key alkylation step to form the first cannabinoid. acs.orgcannactiva.com |
Formation of Cannabidiolic Acid (CBDA) and Subsequent Decarboxylation to Cannabidiol
Once cannabigerolic acid (CBGA) is formed, it serves as a substrate for several specific oxidocyclase enzymes that determine the final cannabinoid profile of the plant. acs.org In CBD-dominant strains, the enzyme cannabidiolic acid (CBDA) synthase acts upon CBGA, catalyzing an oxidative cyclization of its monoterpene moiety to produce cannabidiolic acid (CBDA). cannactiva.comwikipedia.org
CBDA is the direct acidic precursor to CBD. wikipedia.org It is not typically found in large quantities in raw cannabis, which instead contains high concentrations of CBDA. underjungle.com The conversion of CBDA to the biologically active CBD occurs through a process called decarboxylation. secretnature.com This chemical reaction involves the removal of a carboxyl group (-COOH) from the CBDA molecule, releasing carbon dioxide. underjungle.comalpinols.com Decarboxylation happens naturally over time with exposure to light and air but is significantly accelerated by heat, such as during smoking, vaporization, or specific extraction processes. secretnature.comalpinols.com
Hydroxylation of Cannabidiol to 4''-Hydroxycannabidiol
Following administration, CBD undergoes extensive biotransformation in mammals, primarily in the liver. This metabolic process, largely mediated by the cytochrome P450 system, is responsible for creating a variety of metabolites, including 4''-Hydroxycannabidiol.
Enzymatic Specificity of Cytochrome P450 Isoforms in 4''-Hydroxylation (e.g., CYP3A4)
The hydroxylation of CBD is not a random process; specific isoforms of the CYP450 enzyme family exhibit catalytic preference for different positions on the CBD molecule. Research using human liver microsomes (HLMs) has identified that the formation of 4''-Hydroxycannabidiol—where the hydroxyl group is added to the fourth carbon of the pentyl side chain—is mainly catalyzed by the CYP3A4 isoform. clinpgx.orgrealmofcaring.orgnih.gov
Inhibition studies further support this finding, showing that ketoconazole, a known inhibitor of CYP3A4, significantly reduces the formation of 4''-OH-CBD. nih.gov While other isoforms like CYP2C19 are heavily involved in CBD metabolism, they are predominantly responsible for hydroxylation at other sites, such as the 7-position. fda.govclinpgx.orgnih.gov Therefore, CYP3A4 is recognized as the major enzyme responsible for the 4''-hydroxylation of CBD in human hepatic metabolism. realmofcaring.orgnih.gov
| CYP450 Isoform | Primary Metabolite(s) Formed from CBD | Role in CBD Metabolism |
| CYP3A4 | 4''-OH-CBD, 6β-OH-CBD | A major isoform for CBD hydroxylation, particularly on the pentyl side chain and terpene moiety. clinpgx.orgrealmofcaring.orgnih.gov |
| CYP2C19 | 7-OH-CBD, 6α-OH-CBD | A major isoform for CBD hydroxylation, especially at the 7-position. fda.govclinpgx.orgnih.gov |
| Other Isoforms (CYP1A1, CYP1A2, CYP2C9, etc.) | Various hydroxylated metabolites | Capable of metabolizing CBD, but contribute less significantly than CYP3A4 and CYP2C19. nih.gov |
Comparative Hydroxylation Patterns of Cannabidiol
The metabolic profile of CBD is characterized by hydroxylation at multiple sites on its structure. In vitro studies with human liver microsomes have shown that while numerous monohydroxylated metabolites can be formed, four are considered major products based on their relative abundance: 6α-OH-CBD, 6β-OH-CBD, 7-OH-CBD, and 4''-OH-CBD. fda.govrealmofcaring.orgnih.gov
Hydroxylation can occur on two main parts of the molecule: the terpene moiety (cyclohexene ring) or the pentyl side chain.
Terpene Moiety: The 6- and 7-positions on the cyclohexene ring are common targets. 7-hydroxy-CBD (7-OH-CBD) is a major active metabolite, and its formation is predominantly catalyzed by CYP2C19. acs.orgnih.gov
Pentyl Side Chain: The five-carbon side chain can be hydroxylated at any position from 1'' to 5''. Among these, 4''-hydroxylation is a predominant pathway, alongside minor metabolites such as 1''-OH-CBD, 2''-OH-CBD, and 3''-OH-CBD. realmofcaring.org
Glucosylation of 4''-Hydroxycannabidiol: Formation of the Glucoside Moiety
Following the initial hydroxylation of cannabidiol to 4''-Hydroxycannabidiol, a subsequent critical biotransformation step is glucosylation. This process involves the attachment of a glucose molecule to the 4''-hydroxy group of the CBD metabolite. The addition of this glucoside moiety significantly alters the physicochemical properties of the parent compound, primarily increasing its water solubility and stability. nih.govbiorxiv.org This enhancement in hydrophilicity is a common strategy in biological systems to facilitate the transport, storage, and eventual excretion of lipophilic compounds like cannabinoids.
Mechanisms of Glycosidic Bond Formation via Glycosyltransferases
The formation of the glycosidic bond in 4''-Hydroxycannabidiol glucoside is catalyzed by a class of enzymes known as glycosyltransferases (GTs). frontiersin.org These enzymes facilitate the transfer of a monosaccharide unit, in this case, glucose, from an activated sugar donor to an acceptor molecule, which is 4''-Hydroxycannabidiol. frontiersin.org
The most common activated sugar donor in these reactions is a nucleotide sugar, typically uridine (B1682114) diphosphate glucose (UDP-glucose). The general mechanism involves the nucleophilic attack of the hydroxyl group on the acceptor molecule (4''-Hydroxycannabidiol) at the anomeric carbon of the donor sugar (UDP-glucose). This reaction results in the formation of a glycosidic bond and the release of the nucleotide diphosphate (UDP). Glycosyltransferases are highly specific, not only for the sugar donor and acceptor molecules but also for the stereochemistry (α or β) and the position of the newly formed glycosidic linkage.
Identification and Characterization of Glucosyltransferases with Activity Towards Cannabinoids and Their Hydroxylated Derivatives
While the specific glycosyltransferase responsible for the formation of this compound has not been definitively identified in all biological systems, research has pinpointed several promiscuous glycosyltransferases from various sources that exhibit significant activity towards cannabinoids and are strong candidates for catalyzing this reaction.
A number of plant-derived UGTs have been identified and characterized for their ability to glycosylate cannabinoids. Their broad substrate specificity suggests they could also act on hydroxylated derivatives like 4''-Hydroxycannabidiol.
UGT76G1 from Stevia rebaudiana : This enzyme is well-known for its role in the biosynthesis of steviol glycosides. biorxiv.orgresearchgate.net Extensive in vitro studies have demonstrated that UGT76G1 possesses a remarkable promiscuity, with the ability to glycosylate a wide array of cannabinoids, including cannabidiol (CBD), Δ⁹-tetrahydrocannabinol (Δ⁹-THC), cannabidivarin (B1668262) (CBDV), and cannabinol (B1662348) (CBN). biorxiv.orgresearchgate.net It can transfer not only a primary glucose but also secondary and tertiary glucose moieties to the acceptor molecules. biorxiv.org Given its broad substrate tolerance for various cannabinoids, it is highly plausible that UGT76G1 can also glycosylate hydroxylated CBD metabolites.
Os03g0702000p from Oryza sativa : This glycosyltransferase from rice has been shown to work in concert with other UGTs, such as UGT76G1. biorxiv.org Specifically, Os03g0702000p can transfer a secondary glucose residue onto a cannabinoid that has already been monoglycosylated by UGT76G1. biorxiv.org This indicates a potential for the formation of more complex cannabinoid glycosides. Its activity on already glycosylated cannabinoids suggests it may also recognize and act on other modified cannabinoids, such as hydroxylated forms.
CrUGT74AN3 from Catharanthus roseus : This UDP-glycosyltransferase from the Madagascar periwinkle has also been identified as having broad substrate specificity towards a range of cannabinoids and their biosynthetic precursors. nih.gov Studies have shown its efficiency in the biotransformation of CBD. nih.gov The promiscuous nature of CrUGT74AN3 makes it another potential candidate for the glucosylation of 4''-Hydroxycannabidiol.
| Enzyme | Source Organism | Known Cannabinoid Substrates | Type of Glycosylation |
| UGT76G1 | Stevia rebaudiana | CBD, Δ⁹-THC, CBDV, CBN | Primary, Secondary, Tertiary |
| Os03g0702000p | Oryza sativa | Cannabinoid monoglycosides | Secondary |
| CrUGT74AN3 | Catharanthus roseus | CBD and other cannabinoids | Not specified |
Microorganisms represent a vast and largely untapped resource for novel enzymes with potential applications in biotechnology. Microbial glycosyltransferases are known for their diversity and, in some cases, their ability to act on a wide range of substrates. frontiersin.orgnih.govnih.gov Engineered microbial systems, such as Saccharomyces cerevisiae, have been successfully used for the biotransformation of cannabinoids, including their glycosylation. nih.gov For instance, the co-expression of a plant UGT like CrUGT74AN3 with a cyclodextrin (B1172386) glycosyltransferase from Bacillus licheniformis in yeast has led to the production of CBD-glycosides with multiple glucose units. nih.gov This demonstrates the potential of microbial systems and their enzymes in producing a variety of cannabinoid glucosides. While specific microbial GTs acting on 4''-Hydroxycannabidiol have not been detailed, the field of microbial biotransformation holds promise for identifying such enzymes. frontiersin.org
A recurring theme in the study of glycosyltransferases active on cannabinoids is their substrate promiscuity. nih.govbiorxiv.org Enzymes like UGT76G1 can accept a variety of cannabinoid structures as substrates. biorxiv.orgnih.gov This flexibility is attributed to the enzyme's active site, which can accommodate different but structurally related molecules.
Regioselectivity, the ability of an enzyme to catalyze a reaction at a specific position on a substrate, is another crucial aspect. For 4''-Hydroxycannabidiol, glucosylation would need to occur specifically at the 4''-hydroxyl group. While the aforementioned plant UGTs have shown activity on the phenolic hydroxyl groups of the resorcinol (B1680541) ring of CBD, their precise regioselectivity towards the hydroxyl group on the pentyl side chain of 4''-Hydroxycannabidiol would require further investigation. The fact that this compound is a known metabolite suggests that enzymes with this specific regioselectivity exist in biological systems.
In Vitro Enzymatic Synthesis and Biotransformation Studies for Cannabinoid Glucoside Production
The production of cannabinoid glucosides, including potentially this compound, has been successfully demonstrated through in vitro enzymatic synthesis and biotransformation studies. nih.govbiorxiv.org These approaches offer a controlled environment to study enzyme kinetics, substrate specificity, and product formation.
In vitro enzymatic synthesis typically involves incubating the purified glycosyltransferase with the cannabinoid substrate and the activated sugar donor (e.g., UDP-glucose) in an appropriate buffer system. Researchers have utilized this method to screen libraries of UGTs for their activity towards various cannabinoids and to produce novel cannabinoid glycosides. biorxiv.org
Biotransformation studies, on the other hand, often employ whole-cell systems, such as engineered yeast or plant cell cultures, to carry out the glycosylation reaction. nih.gov These systems can be advantageous as they provide the necessary cofactors and enzymatic machinery for the regeneration of the sugar donor. For example, engineered Saccharomyces cerevisiae strains have been developed to efficiently produce CBD-glycosides. nih.gov
| Study Type | Description | Key Findings |
| In Vitro Enzymatic Synthesis | Purified enzymes are used to catalyze the glycosylation of cannabinoids in a controlled reaction environment. | Identification of promiscuous UGTs (e.g., UGT76G1) capable of glycosylating a broad range of cannabinoids. biorxiv.orgresearchgate.net |
| Biotransformation | Whole-cell systems (e.g., engineered yeast) are used to convert cannabinoids into their glycosylated forms. | Successful production of CBD-glycosides with multiple glucose moieties, demonstrating the feasibility of cellular factories for cannabinoid glucoside synthesis. nih.gov |
Comparative Analysis of Cannabinoid Glucosidation Pathways and Substrate Preferences
The enzymatic glucosidation of cannabinoids is not limited to a single pathway or enzyme. A variety of UDP-glucosyltransferases from different sources, including plants and microorganisms, have shown the ability to glycosylate cannabinoids. These enzymes exhibit different substrate preferences and can attach glucose molecules at various positions on the cannabinoid scaffold.
One of the well-studied enzymes is UGT76G1 from the stevia plant (Stevia rebaudiana). This enzyme has demonstrated broad substrate promiscuity, successfully glycosylating a range of phytocannabinoids including cannabidiol (CBD), Δ⁹-tetrahydrocannabinol (Δ⁹-THC), cannabidivarin (CBDV), and cannabinol (CBN). biorxiv.orgresearchgate.net A key feature of UGT76G1 is its ability to perform multiple glycosylations on a single cannabinoid molecule, adding primary, secondary, and even tertiary glucose residues. biorxiv.orgresearchgate.net
Another notable enzyme is CrUGT74AN3, derived from Catharanthus roseus, which also shows activity towards a broad spectrum of cannabinoids, with a particularly high activity observed for cannabidiol. dntb.gov.ua Furthermore, Os03g0702000p from rice (Oryza sativa) has been shown to add secondary glucose units to cannabinoid monoglycosides that have been initially formed by enzymes like UGT76G1. biorxiv.orgresearchgate.netdntb.gov.ua
The table below summarizes the activity of various glucosyltransferases on different cannabinoid substrates.
| Enzyme | Source Organism | Cannabinoid Substrates | Key Findings |
| UGT76G1 | Stevia rebaudiana | CBD, Δ⁹-THC, CBDV, CBN | Broad substrate promiscuity; capable of primary, secondary, and tertiary glycosylations. biorxiv.orgresearchgate.net |
| CrUGT74AN3 | Catharanthus roseus | Broad range of cannabinoids | High activity towards CBD. dntb.gov.ua |
| Os03g0702000p | Oryza sativa | Cannabinoid monoglycosides | Transfers secondary glucose residues. biorxiv.orgresearchgate.netdntb.gov.ua |
| SrUGT71E1 | Stevia rebaudiana | Olivetolic acid, Cannabigerolic acid, Δ⁹-tetrahydrocannabinolic acid | Capable of glucosylating cannabinoid precursors and acidic cannabinoids. acs.org |
| OsUGT5 | Oryza sativa | Olivetolic acid, Cannabigerolic acid, Δ⁹-tetrahydrocannabinolic acid | Demonstrates glucosylation activity on cannabinoid precursors and acidic forms. acs.org |
In humans, the analogous process is glucuronidation, carried out by UDP-glucuronosyltransferases (UGTs). Human UGTs such as UGT1A7, UGT1A9, and UGT2B7 are known to be involved in the glucuronidation of cannabidiol at its phenolic hydroxyl groups. clinpgx.org While glucosidation is less common in human drug metabolism compared to glucuronidation, the enzymatic machinery for glycosylation exists and can be harnessed for the synthesis of cannabinoid glucosides. researchgate.net
The table below outlines the cytochrome P450 enzymes involved in the formation of various hydroxylated cannabidiol metabolites, including the precursor to our compound of interest.
| Metabolite | Major Forming Enzyme(s) | Other Contributing Enzyme(s) |
| 6α-hydroxycannabidiol | CYP3A4, CYP2C19 | CYP1A1, CYP1A2, CYP2D6, CYP3A5 |
| 6β-hydroxycannabidiol | CYP3A4 | CYP1A1, CYP1A2, CYP2D6, CYP3A5 |
| 7-hydroxycannabidiol | CYP2C19 | CYP1A1, CYP2D6, CYP3A4, CYP3A5 |
| 4''-hydroxycannabidiol | CYP3A4 | CYP1A2, CYP2C19, CYP2D6, CYP3A5 |
This data is compiled from studies on human liver microsomes. clinpgx.orgebi.ac.uknih.gov
Analytical Methodologies for Structural Elucidation and Characterization of 4 Hydroxycannabidiol Glucoside
Chromatographic Techniques for Isolation and Separation
Chromatography is the cornerstone for the isolation and purification of individual cannabinoids from complex mixtures like plant extracts or biological samples. chromatographyonline.com The choice between different liquid chromatography techniques depends on the objective, whether it is for purification or for analytical quantification in a complex mixture.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification of cannabinoids. lcms.cz Preparative HPLC, in particular, is employed to isolate specific compounds in sufficient quantities for further analysis. chromatographyonline.com The process often begins with method development at an analytical scale to optimize the separation of the target compound from impurities. lcms.cz This involves screening different stationary phases and mobile phase compositions to achieve the best resolution. mdpi.com
Reversed-phase chromatography, typically using a C18 column, is predominantly used for cannabinoid separation. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For purification, an initial "overview" gradient run provides general information about the sample's composition, which is then followed by a focused gradient with a shallower slope to maximize resolution around the target compound. lcms.cz The method is then scaled up to a preparative column with a larger internal diameter to handle higher sample loads, allowing for the collection of pure fractions of the target molecule. lcms.czknauer.net This technique has proven effective in increasing the purity of cannabidiol (B1668261) (CBD) from extracts to over 97%. knauer.net
For the analysis of complex mixtures, such as biological fluids containing metabolites, Ultrahigh Performance Liquid Chromatography (UHPLC) is often the preferred method. uab.catresearchgate.net UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC. researchgate.net A typical UHPLC-MS/MS method for analyzing CBD and its metabolites can have a run time as short as 8 minutes. uab.catnih.gov
The enhanced separation efficiency of UHPLC is crucial for distinguishing between structurally similar cannabinoid metabolites. uab.cat When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique offers the high sensitivity and selectivity required to detect and quantify trace amounts of compounds in complex matrices like serum and urine. uab.catnih.gov Validated UHPLC-MS/MS methods can achieve limits of quantification in the low nanogram per milliliter (ng/mL) range, making them essential tools for pharmacokinetic studies. researchgate.netnih.gov
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the structural characterization of cannabinoids and their metabolites due to its high sensitivity and ability to provide detailed molecular information. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for cannabinoid analysis. nih.govnih.gov However, a key consideration for analyzing cannabinoids with GC is their thermal instability. nih.govyoutube.com The high temperatures used in the GC inlet port (often ≥250 °C) can cause acidic cannabinoids to decarboxylate, leading to inaccurate quantification. youtube.comcannabissciencetech.com
To overcome this, a derivatization step, most commonly silylation, is performed before analysis. nih.govcannabissciencetech.com Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups of the cannabinoids with a trimethylsilyl (B98337) (TMS) group. cannabissciencetech.com This process makes the molecules more volatile and thermally stable, preventing degradation during analysis and allowing for the simultaneous quantification of both acidic and neutral cannabinoids. nih.govnih.gov The derivatized sample is then injected into the GC-MS, where compounds are separated based on their boiling points and retention times before being fragmented and detected by the mass spectrometer. cannabissciencetech.com
For comprehensive and untargeted metabolite profiling, high-resolution mass spectrometry (HRMS) systems like the Quadrupole-Orbitrap (Q Exactive) are exceptionally powerful. thermofisher.comnih.gov These instruments provide high-resolution and accurate mass (HRAM) data, which is critical for identifying unknown compounds in complex biological samples. thermofisher.com The high resolving power allows the instrument to distinguish between isobaric species—molecules that have the same nominal mass but different exact masses—which is a common challenge in metabolomics. thermofisher.com
The Q Exactive-Orbitrap MS can be coupled with UHPLC to perform untargeted metabolomics, enabling the detection and relative quantification of a wide range of metabolites simultaneously. nih.gov This approach is invaluable for discovering and characterizing novel metabolites like 4''-Hydroxycannabidiol (B1158983) glucoside. The instrument's ability to rapidly switch between positive and negative ionization modes in a single run further enhances the breadth of metabolites that can be detected from a limited sample amount. thermofisher.com
Determining the structure of a glycosylated compound like 4''-Hydroxycannabidiol glucoside involves identifying the core aglycone (4''-Hydroxycannabidiol), the attached sugar (glucoside), and the specific location of this attachment. Mass spectrometry, particularly tandem MS (MS/MS), is a key technique for this structural elucidation. researchgate.netnih.gov
When analyzing glycosides, the fragmentation patterns observed in the MS/MS spectra provide critical structural information. The analysis can be performed in both positive and negative ion modes. researchgate.net Collision-induced dissociation (CID) of the precursor ion leads to the cleavage of the glycosidic bond, resulting in a characteristic loss of the sugar moiety. researchgate.net For a glucoside, this would correspond to a neutral loss of 162 Da. The resulting fragment ion would represent the aglycone, in this case, 4''-Hydroxycannabidiol. Further fragmentation of the aglycone can help confirm its identity by comparing the spectrum to that of a known standard. researchgate.net The specific fragmentation pathway can also help differentiate between isomers where the sugar is attached at different positions on the aglycone. researchgate.net
Molecular Interactions and Functional Implications of Cannabinoid Glycosylation in Pre Clinical Research
Impact of Glycosylation on Ligand-Target Interactions
Glycosylation of a cannabinoid creates a bulkier, more polar molecule. This structural change is expected to prevent the compound from readily crossing cell membranes and binding to intracellularly located receptors. The primary functional implication is that 4''-Hydroxycannabidiol (B1158983) glucoside itself is unlikely to be pharmacologically active. Its activity is contingent upon the hydrolysis of the glycosidic bond, which releases the aglycone, 4''-Hydroxycannabidiol. The interactions described below pertain to this active aglycone, which becomes available following enzymatic cleavage.
The primary receptors of the endocannabinoid system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). While its parent compound, CBD, has a low affinity for the orthosteric (primary binding) site of both CB1 and CB2 receptors, it is known to act as a negative allosteric modulator. nih.gov This means it can change the shape of the receptor, which in turn affects how other cannabinoids, like THC or endogenous cannabinoids, bind to and activate the receptor. nih.gov
The glycosylation of the CB1 receptor itself has been shown to be essential for its normal expression and localization within the cell membrane. nih.gov However, studies on receptor glycosylation also indicate that the cleavage of the carbohydrate side chain from the receptor does not necessarily modify the binding affinity of a ligand. nih.gov For 4''-Hydroxycannabidiol glucoside, the bulky glucose moiety would sterically hinder its entry into the binding pockets of CB1 and CB2 receptors. Therefore, any activity at these receptors would depend on the release of the 4''-Hydroxycannabidiol aglycone. This aglycone is expected to exhibit a pharmacological profile similar to CBD, acting as a modulator rather than a direct agonist.
Table 1: Postulated Interaction of 4''-Hydroxycannabidiol (Aglycone) with Cannabinoid Receptors
Preclinical research has shown that CBD's therapeutic effects are mediated through various non-cannabinoid receptor systems. nih.govresearchgate.net It is anticipated that 4''-Hydroxycannabidiol, once liberated from its glucoside form, would interact with a similar array of targets.
TRPV1 (Transient Receptor Potential Vanilloid 1): Known as the capsaicin (B1668287) receptor, TRPV1 is involved in pain signaling and inflammation. CBD acts as an agonist of TRPV1. researchgate.netdovepress.com Activation of TRPV1 can lead to its desensitization, which may contribute to analgesic effects. dovepress.com The protective effects of CBD against certain types of inflammation have been shown to occur via TRPV1. nih.gov
GPR55 (G protein-coupled receptor 55): Often referred to as an orphan receptor, GPR55 is implicated in regulating blood pressure, bone density, and inflammation. CBD functions as an antagonist at GPR55, blocking its activation. nih.govresearchgate.net
5-HT1A (Serotonin 1A Receptor): This receptor is a key target for anxiolytic and antidepressant medications. CBD is a direct agonist at the human 5-HT1A receptor, and this interaction is believed to underpin many of its anti-anxiety and antidepressant effects. nih.govmdpi.com
PPARγ (Peroxisome Proliferator-Activated Receptor gamma): This is a nuclear receptor that regulates gene expression related to metabolism and inflammation. CBD is an agonist for PPARγ, an action linked to its neuroprotective and anti-inflammatory properties. nih.govresearchgate.net
Table 2: Summary of Expected Interactions of 4''-Hydroxycannabidiol (Aglycone) with Non-Cannabinoid Targets
Enzymatic Hydrolysis of Glycosidic Bonds in Biological Systems
For this compound to become active, the glycosidic bond linking the glucose molecule to the 4''-hydroxy position of the cannabidiol (B1668261) structure must be broken. This process is known as hydrolysis and is catalyzed by specific enzymes.
Glycoside hydrolases, or glycosidases, are enzymes that catalyze the breaking of glycosidic bonds. nih.gov The specific enzymes responsible for cleaving glucose from a molecule are called glucosidases. Within this class, β-glucosidases are particularly relevant as they hydrolyze bonds where the glucose is in the beta-anomeric configuration, which is common in biological glycosylation. Research on other plant-derived glucosides shows that β-glucosidase activity is crucial for releasing the active aglycone. nih.gov Studies on cannabinoid metabolites have demonstrated that glucuronide conjugates (which are similar to glucosides) can be effectively hydrolyzed by β-glucuronidase enzymes, particularly those from bacterial sources like E. coli. nih.gov This highlights the species-dependent nature of glycosidase activity and suggests that cannabinoid glucosides are also substrates for such enzymatic cleavage.
The primary site for the hydrolysis of ingested glycosides is the gastrointestinal (GI) tract. The human gut microbiota is a rich source of various glycosidases, including β-glucosidases. nih.gov When this compound passes through the GI tract, it would be exposed to these bacterial enzymes, which can cleave the glucose molecule and release the active 4''-Hydroxycannabidiol. This aglycone can then be absorbed into the bloodstream.
Furthermore, α-glucosidase, an important enzyme in the digestive system for carbohydrate digestion, has been shown to be inhibited by cannabinoids like THC and CBD, indicating an interaction between cannabinoids and digestive enzymes. nih.gov While the liver is a major site for the initial metabolism (hydroxylation) and subsequent conjugation (glycosylation) of cannabinoids, the cleavage of these conjugates often relies on enzymes present in other tissues or, significantly, the gut microbiome before the active compound can be reabsorbed.
Molecular Mechanisms Investigated in Pre-clinical Models (In Vitro and Animal Studies)
Pre-clinical models are fundamental to elucidating the potential therapeutic effects and metabolic fate of novel compounds. However, a comprehensive investigation into the specific molecular mechanisms of this compound has yet to be undertaken. The following sections outline the types of studies that would be necessary to characterize this compound and discuss the current knowledge gap.
At present, there is a notable absence of published research utilizing cellular models to specifically investigate the biological effects of this compound. To understand its potential anti-inflammatory and antioxidant activities, researchers would typically employ a variety of in vitro cell-based assays.
For instance, to explore anti-inflammatory pathways, cell lines such as macrophages (e.g., RAW 264.7) or human chondrocytes could be stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response. The ability of this compound to modulate this response would then be assessed by measuring the production of key inflammatory mediators.
Table 1: Cellular Models and Assays for Anti-inflammatory and Antioxidant Activity
| Biological Effect | Cellular Model Examples | Assay Examples | Key Markers |
| Anti-inflammatory | RAW 264.7 macrophages, Human chondrocytes | ELISA, qPCR, Western Blot | TNF-α, IL-6, IL-1β, COX-2, iNOS |
| Antioxidant | Various cell lines (e.g., fibroblasts, neurons) | DPPH assay, ABTS assay, ROS production assays | Reactive Oxygen Species (ROS), Glutathione (GSH) levels, Nrf2 activation |
The parent compound, CBD, has demonstrated both anti-inflammatory and antioxidant properties in numerous cellular studies. nih.govnih.gov It is hypothesized that the addition of a glucoside moiety could alter the solubility and cellular uptake of the molecule, thereby potentially modulating these effects. However, without direct experimental evidence, the precise impact on anti-inflammatory and antioxidant pathways remains speculative.
Specific in vitro assays to determine the inhibitory activity of this compound on various enzymes are not currently available in the scientific literature. Such studies are crucial for understanding the compound's potential for drug-drug interactions and its influence on metabolic pathways.
Enzyme inhibition assays typically involve incubating the compound of interest with a specific enzyme and its substrate and then measuring the rate of product formation. For example, to assess its potential impact on carbohydrate metabolism, its inhibitory effect on enzymes like α-glucosidase could be tested. nih.gov
The parent compound, CBD, has been shown to inhibit certain cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a wide range of drugs. nih.gov Glucuronidation is a major pathway for the metabolism of CBD itself, and it is plausible that this compound could interact with UDP-glucuronosyltransferase (UGT) enzymes, potentially affecting the metabolism of other drugs that are substrates for these enzymes. Further research is required to elucidate these potential interactions.
While direct studies on the metabolic fate and tissue-specific delivery of this compound in animal models are lacking, some research provides indirect evidence of its formation. A study identified the phenol (B47542) glucosides of 4''-hydroxy-CBD as major urinary metabolites in dogs treated intravenously with CBD. nih.gov This finding confirms that this compound is formed in vivo, at least in canines.
To fully understand its metabolic profile, pharmacokinetic studies in animal models such as rats or mice would be necessary. These studies would involve administering the compound and then measuring its concentration, along with any further metabolites, in blood, urine, feces, and various tissues over time. This would provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile.
The addition of a glucoside group to a molecule generally increases its water solubility. This modification can have significant implications for its distribution and systemic exposure. It is reasonable to hypothesize that this compound would have a different pharmacokinetic profile compared to its more lipophilic parent, CBD.
Comparative Pharmacological Activity with Parent Cannabinoids and Other Derivatives
A key aspect of understanding the potential of a cannabinoid metabolite is to compare its pharmacological activity with that of its parent compound and other related derivatives.
A direct comparative pharmacological assessment of this compound and unmodified CBD has not been reported. CBD itself exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anxiolytic, and anticonvulsant properties. nih.govnih.gov The presence of the glucoside moiety on this compound could significantly alter these activities.
Table 2: Hypothetical Comparison of Pharmacological Properties
| Property | Unmodified Cannabidiol (CBD) | Hypothesized for this compound | Rationale for Hypothesis |
| Solubility | Lipophilic (fat-soluble) | More hydrophilic (water-soluble) | Addition of a polar glucoside group. |
| Bioavailability | Generally low and variable | Potentially altered; may be higher or lower depending on absorption and first-pass metabolism. | Changes in solubility and transport across membranes. |
| Blood-Brain Barrier Penetration | Readily crosses | Potentially reduced | Increased polarity can hinder passage across the lipid-rich barrier. |
| Biological Activity | Known anti-inflammatory, antioxidant, etc. | Unknown; may be reduced, altered, or act as a pro-drug. | The glucoside may not bind to the same receptors as CBD. It could be hydrolyzed back to the active aglycone. |
It is plausible that this compound may have reduced intrinsic activity at the molecular targets of CBD. Alternatively, it could function as a pro-drug, being hydrolyzed by enzymes in the body to release the active 4''-Hydroxycannabidiol aglycone at different sites or over a different time course than CBD itself. This could lead to a different therapeutic window or side effect profile. However, these are merely hypotheses that require rigorous testing in pre-clinical and clinical studies.
Comparative Analysis with Other Hydroxylated CBD Metabolites (e.g., 7-OH-CBD)
The hydroxylation of cannabidiol (CBD) is a primary metabolic process, leading to the formation of various hydroxylated metabolites, with 7-hydroxy-CBD (7-OH-CBD) being one of the most studied. wikipedia.orgnih.gov This metabolite is generated in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. nih.govmdpi.com 7-OH-CBD is considered an active metabolite, exhibiting pharmacological activities similar to CBD, including anticonvulsant effects. wikipedia.org It is known to be a negative allosteric modulator of the cannabinoid receptor type 1 (CB1), similar to CBD, and does not produce psychoactive effects. wikipedia.org
In contrast, 4''-Hydroxycannabidiol is a less-studied hydroxylated metabolite of CBD. The addition of a glucoside moiety to 4''-hydroxycannabidiol to form this compound introduces significant structural and chemical changes. Glycosylation is a common metabolic pathway that enhances the water solubility and polarity of compounds, facilitating their excretion. google.com This process involves the attachment of a glucose molecule to a hydroxyl group on the aglycone, in this case, 4''-hydroxycannabidiol.
The primary functional difference between 7-OH-CBD and this compound lies in their polarity and, consequently, their likely pharmacokinetic profiles. The presence of the bulky and hydrophilic glucoside group in this compound would theoretically decrease its ability to cross the blood-brain barrier compared to the more lipophilic 7-OH-CBD. nih.gov While 7-OH-CBD retains biological activity similar to its parent compound, the large glucoside addition in this compound may sterically hinder its interaction with cannabinoid receptors and other molecular targets. wikipedia.org
However, cannabinoid glycosides can also function as prodrugs. google.comgoogle.com In such a scenario, the glucoside moiety could be cleaved by glycosidase enzymes in specific tissues, releasing the active aglycone, 4''-hydroxycannabidiol. google.com This could potentially lead to targeted drug delivery and a different pharmacological profile compared to the systemic distribution of 7-OH-CBD. google.com
| Feature | 7-Hydroxy-CBD (7-OH-CBD) | This compound |
|---|---|---|
| Metabolic Origin | Primary metabolite of CBD via hydroxylation. wikipedia.orgnih.gov | Hypothesized metabolite or synthetic derivative of 4''-Hydroxycannabidiol. |
| Key Structural Difference | Hydroxyl group at the 7-position. | Glucoside moiety attached to the hydroxyl group at the 4''-position. |
| Predicted Lipophilicity | Lipophilic, able to cross the blood-brain barrier. nih.gov | Significantly more hydrophilic due to the glucoside group. google.com |
| Known Biological Activity | Active metabolite with anticonvulsant properties; negative allosteric modulator of CB1 receptor. wikipedia.org | Largely uncharacterized; potential prodrug activity. google.com |
| Potential Pharmacokinetic Profile | Systemic distribution, including the central nervous system. nih.gov | Limited distribution across the blood-brain barrier; potential for targeted release of the aglycone in specific tissues. google.com |
In Silico Prediction and Comparative Analysis of Cannabinoid Derivatives
In the absence of direct empirical data for this compound, in silico methods provide a valuable approach for predicting its properties and potential biological activity. researchgate.net Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used to forecast the binding affinities and interactions of novel compounds with biological targets. acs.orgmdpi.com
Molecular Docking:
Molecular docking simulations can predict the binding pose and affinity of a ligand within the binding site of a receptor. For cannabinoid derivatives, these studies often focus on the CB1 and CB2 receptors. acs.orgmdpi.com In silico models of these receptors allow for the virtual screening of compounds to identify potential agonists, antagonists, or allosteric modulators. acs.orgnih.gov
For this compound, a molecular docking study would likely predict a significantly lower binding affinity for the orthosteric sites of CB1 and CB2 receptors compared to its aglycone (4''-hydroxycannabidiol) or other non-glycosylated cannabinoids like 7-OH-CBD. The large, polar glucoside group would introduce steric clashes and unfavorable electrostatic interactions within the predominantly hydrophobic binding pockets of these receptors. However, docking studies could also explore potential interactions with allosteric sites or other receptor targets where the hydrophilic nature of the glucoside might be more favorable. nih.gov
QSAR Models:
Comparative Analysis and Predicted Properties:
The addition of a glucoside group is a well-established method in medicinal chemistry to modify the pharmacokinetic properties of a drug. The primary predicted effects of glycosylating 4''-hydroxycannabidiol are summarized in the table below. These predictions are based on the general principles of glycosylation and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
| Property | 4''-Hydroxycannabidiol (Aglycone) | This compound | Rationale for Prediction |
|---|---|---|---|
| Water Solubility | Low | High | The addition of multiple hydroxyl groups from the glucose moiety increases hydrogen bonding capacity with water. google.com |
| Lipophilicity (LogP) | High | Low | The polar glucoside group significantly reduces the overall lipophilicity of the molecule. gly-it.com |
| Blood-Brain Barrier Permeability | Predicted to be moderate to high | Predicted to be very low | Increased polarity and molecular weight generally hinder passage across the blood-brain barrier. nih.gov |
| Receptor Binding Affinity (CB1/CB2) | Hypothesized to be similar to other hydroxylated CBDs | Predicted to be significantly lower | The bulky glucoside may cause steric hindrance at the receptor binding site. |
| Metabolic Stability | Susceptible to further oxidation and conjugation | Potentially more stable against oxidation; susceptible to hydrolysis by glycosidases. google.com | The glucoside may protect the aglycone from some metabolic enzymes, but introduces a new site for enzymatic cleavage. |
| Potential as a Prodrug | Not applicable | High | Can be designed to release the active aglycone in specific tissues with high glycosidase activity. google.comgoogle.com |
Future Research Directions and Translational Perspectives for Cannabinoid Glycosides
Addressing Knowledge Gaps in Cannabinoid Glucosyltransferase Diversity and Substrate Specificity
A critical step in harnessing the potential of cannabinoid glycosides is the identification and characterization of suitable enzymes for their synthesis. Currently, knowledge is limited to a handful of UDP-glycosyltransferases (UGTs) capable of acting on cannabinoids. Research has identified that the UGT76G1 enzyme from Stevia rebaudiana exhibits broad substrate specificity, successfully glycosylating various phytocannabinoids like cannabidiol (B1668261) (CBD), Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and cannabidivarin (B1668262) (CBDV), as well as endocannabinoids. biorxiv.orgbiorxiv.orgdntb.gov.ua This enzyme can attach primary, secondary, and even tertiary glycosylations to the cannabinoid molecules. biorxiv.org
Another identified enzyme, Os03g0702000p from Oryza sativa (rice), has been shown to add secondary glucose residues to cannabinoid monoglycosides previously formed by UGT76G1. biorxiv.orgdntb.gov.uaresearchgate.net Similarly, the promiscuous UGT CrUGT74AN3 from Catharanthus roseus has demonstrated activity towards a range of cannabinoids. dntb.gov.ua
However, significant knowledge gaps remain. The full diversity of plant, microbial, and even human UGTs that can accept cannabinoids as substrates is largely unexplored. Future research must focus on screening diverse enzyme libraries to identify novel glucosyltransferases. biorxiv.orgbiorxiv.org This will be crucial for:
Expanding the repertoire of cannabinoid glycosides: Identifying enzymes with different regioselectivity will allow for the creation of a wider array of glycosylated cannabinoids with potentially unique properties.
Utilizing different sugar donors: While current research focuses on glucose, exploring UGTs that can utilize other sugars (like xylose, rhamnose, or galactose) could yield compounds with varied stability, solubility, and pharmacokinetic profiles. gly-it.com
Understanding substrate specificity: Detailed enzymatic studies are needed to understand the structural determinants for cannabinoid recognition and glycosylation by different UGTs. This knowledge is essential for rationally designing biotransformation processes for specific target molecules like 4''-Hydroxycannabidiol (B1158983) glucoside.
Table 1: Examples of Characterized Cannabinoid Glucosyltransferases
| Enzyme | Source Organism | Known Cannabinoid Substrates | Type of Glycosylation | Citation |
|---|---|---|---|---|
| UGT76G1 | Stevia rebaudiana | CBD, Δ⁹-THC, CBDV, CBN, Anandamide, 2-AG | Primary, Secondary, Tertiary | biorxiv.orgbiorxiv.org |
| Os03g0702000p | Oryza sativa | Cannabinoid monoglycosides | Secondary | biorxiv.orgresearchgate.net |
| CrUGT74AN3 | Catharanthus roseus | Broad range of cannabinoids, including CBD | Primary | dntb.gov.ua |
Development of Methodologies for High-Purity and Large-Scale Production of Cannabinoid Glycosides
Translating the therapeutic promise of cannabinoid glycosides into clinical reality requires robust and scalable production methods. Current approaches have demonstrated feasibility at the laboratory scale, but significant challenges must be overcome for industrial application. google.com
Existing methodologies include:
Enzymatic Synthesis: In vitro reactions using purified UGTs and sugar donors like UDP-glucose can produce specific cannabinoid glycosides. biorxiv.orgresearchgate.net
Whole-Cell Biotransformation: This approach utilizes microorganisms or plant cells as biocatalysts.
Plant Cell Cultures: Cell suspension cultures of plants like Catharanthus roseus have been shown to absorb and biotransform Δ⁹-THC into its glycosylated derivative, indicating potential for large-scale production. gly-it.com
Engineered Microorganisms: Saccharomyces cerevisiae (yeast) has been engineered to produce CBD-glycosides, with co-expression of a cyclodextrin (B1172386) glycosyltransferase leading to products with up to six glucose moieties. dntb.gov.uaresearchgate.net
Future research must focus on optimizing these systems for high-purity and large-scale production. google.com Key areas for development include enhancing the efficiency of heterologous expression systems for UGTs and improving purification techniques. researchgate.netnih.gov Methods like centrifugal partition chromatography (CPC) have shown promise for purifying cannabinoids and could be adapted for separating glycoside derivatives from complex mixtures to achieve pharmaceutical-grade purity. nih.gov Overcoming the low yield and complexity of purification are necessary hurdles for making these compounds commercially viable. researchgate.net
Exploration of Novel Pharmacodynamic Properties and Biological Functions of Glycosylated Cannabinoids
Glycosylation fundamentally alters the physicochemical properties of cannabinoids, most notably by dramatically increasing their aqueous solubility. biorxiv.orgbiorxiv.org This modification is the basis for their primary role as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug. google.comgly-it.com However, an important area of future research is the exploration of whether these glycosylated forms, such as the new class of compounds termed "cannabosides," possess their own unique biological activities. biorxiv.orgresearchgate.net
It is plausible that cannabinoid glycosides could exhibit novel pharmacodynamic properties independent of their conversion back to the aglycone (the non-sugar part). google.comgoogle.com The addition of a bulky, hydrophilic sugar group could alter the way the molecule interacts with biological targets. Research should investigate whether compounds like 4''-Hydroxycannabidiol glucoside can:
Interact directly with cannabinoid receptors (CB1 and CB2) or other receptors in the endocannabinoid system. nih.govnih.gov
Modulate the activity of enzymes involved in the endocannabinoid system.
Engage with entirely new biological targets not recognized by their parent cannabinoids.
The pharmacokinetic profiles of these glycosides will also differ significantly from the parent compounds, potentially leading to altered distribution in the body and a different duration of action. gly-it.comcapes.gov.br Understanding these novel properties is essential for unlocking the full therapeutic potential of this class of molecules.
Elucidation of Detailed Molecular Mechanisms of Action for this compound and Related Compounds
The primary anticipated mechanism of action for cannabinoid glycosides is their function as prodrugs. google.com In this model, a compound like this compound would be administered and subsequently cleaved by glycosidase enzymes in the body, releasing the active 4''-Hydroxycannabidiol at the site of enzyme activity. google.comgoogle.com
However, the complete molecular picture is likely more complex and remains a critical area for future investigation. Recent research suggests that cannabinoid receptor signaling can be influenced by the glycosylation state of the receptors themselves. One study found that CB1 receptor agonists can induce the activity of an enzyme (neuraminidase-1) that modifies receptor glycosylation, which in turn influences downstream signaling related to cell changes. nih.gov This raises the intriguing possibility that cannabinoid glycosides might not only act as simple prodrugs but could also participate in more nuanced signaling pathways by interacting with or influencing glycosylated receptors.
Future research must aim to:
Confirm the enzymatic cleavage of this compound in relevant biological systems.
Investigate whether the intact glycoside has any direct affinity for cannabinoid receptors or other cellular targets. nih.gov
Explore potential interactions with the machinery that regulates receptor glycosylation. nih.gov
Characterize the downstream signaling cascades affected by both the parent aglycone and the intact glycoside to build a comprehensive understanding of their molecular mechanisms.
Advancements in Targeted Delivery Strategies Exploiting Glycosidase Expression
One of the most significant translational perspectives for cannabinoid glycosides lies in their potential for targeted drug delivery. biorxiv.orggoogle.com This strategy leverages the differential expression of glycosidase enzymes throughout the body. google.com
Glycosidases are present in various tissues, but they are particularly abundant in the large intestine due to the metabolic activity of the gut microbiome. google.com This creates an opportunity for colon-specific drug delivery. An orally administered cannabinoid glycoside could be designed to be stable in the acidic environment of the stomach, pass through the upper gastrointestinal tract intact, and then be cleaved by bacterial glycosidases in the colon. biorxiv.orggoogle.com This would release the active cannabinoid directly at a site relevant for treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis, potentially minimizing systemic side effects. biorxiv.org
Furthermore, targeted delivery is not limited to the colon. Since glycosidases are present in many other tissues, parenteral administration (e.g., intravenous) of cannabinoid glycosides could enable targeted release of the active drug in other specific cells or tissues that have elevated glycosidase expression, which can be a feature of certain pathological conditions. google.comgoogle.com Future advancements in this area will depend on mapping glycosidase expression in various healthy and diseased tissues and designing cannabinoid glycosides with specific linkages that are substrates for the enzymes at the target site.
Q & A
Q. What analytical techniques are essential for confirming the structure of 4''-Hydroxycannabidiol glucoside?
To confirm the structure, use a combination of 1D/2D-NMR (e.g., , , HSQC, HMBC) for elucidating the glycosidic bond position and stereochemistry, and mass spectrometry (MS) for molecular weight validation. Compare spectral data with structurally analogous glucosides, such as sinapaldehyde glucoside, where -NMR revealed coupling constants for glucose anomeric protons . High-Performance Liquid Chromatography (HPLC) with diode-array detection ensures purity (>99%) .
Q. How can this compound be isolated from natural sources?
Isolation involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., silica gel, Sephadex LH-20). For example, phenolic glucosides like 4-(β-D-glucopyranosyloxy)benzoic acid were isolated from fennel seeds using methanol extraction and repeated column chromatography . Adjust polarity gradients to separate glucosides from co-extracted flavonoids or terpenoids.
Q. What are common challenges in synthesizing this compound via enzymatic methods?
Key challenges include substrate specificity of glycosyltransferases and low yields due to competing hydrolysis. Optimize reaction conditions (pH, temperature, co-solvents) and use response surface methodology (RSM) to balance variables like enzyme concentration (e.g., 650 mU/mL dextransucrase) and substrate ratios (e.g., 355 mM sucrose) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize enzymatic synthesis of this compound?
RSM employs a central composite design to model interactions between variables. For gallic acid glucoside synthesis, the model (where , , represent enzyme activity, substrate concentration, and time) achieved a 35.7% yield at 930 mU/mL enzyme and 319 mM substrate . Validate predictions with triplicate experiments to ensure reproducibility.
Q. What strategies resolve contradictory solubility data of this compound in varying solvent systems?
Solubility discrepancies arise from polymorphism or solvent polarity effects . Use phase solubility diagrams and molecular dynamics simulations to assess solvent interactions. For alkyl glucosides, solubility in alkaline solutions (e.g., 25% NaOH) was enhanced by adding hydrotropes like n-hexyl glucoside, reducing sinking time from >2000 s to 141 s .
Q. How does glycosylation position influence the bioactivity of this compound in cellular models?
Glycosylation at the 4''-OH position may alter membrane permeability and metabolic stability . Compare analogs like quercetin-4'-glucoside, where glycosylation reduced oxidative stress in vitro by stabilizing the aglycone . Use Caco-2 cell monolayers to assess intestinal absorption and LC-MS/MS to quantify metabolites .
Q. What advanced techniques validate the stability of this compound under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. For iridoid glucosides, stability was confirmed via ESI-MS and -NMR, showing no degradation in simulated gastric fluid (pH 2.0) after 24 hours . Include antioxidants (e.g., ascorbic acid) to mitigate oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
